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Compound of Interest

Compound Name: Ceftizoxime

Cat. No.: B193995

These comprehensive application notes and protocols are designed for researchers, scientists,
and drug development professionals involved in the quantification of Ceftizoxime using High-
Performance Liquid Chromatography (HPLC). This document provides a detailed, step-by-step
guide for method development, validation, and execution of a stability-indicating assay.

Introduction

Ceftizoxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity
against both Gram-positive and Gram-negative bacteria. Accurate and precise quantification of
Ceftizoxime in bulk drug and pharmaceutical dosage forms is crucial for ensuring its safety,
efficacy, and quality. This document outlines a robust HPLC method for this purpose,
developed and validated in accordance with International Council for Harmonisation (ICH)
guidelines.

Principle of the Method

The method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with
UV detection to separate and quantify Ceftizoxime. The separation is achieved on a C18
stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g.,
methanol or acetonitrile) and an aqueous buffer. The analyte is detected by its absorbance in
the UV region, and the peak area is proportional to the concentration of Ceftizoxime in the
sample.
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Experimental Protocols
Materials and Reagents

» Ceftizoxime Sodium reference standard

e HPLC grade Methanol

o HPLC grade Acetonitrile

e HPLC grade water

o Potassium dihydrogen phosphate (analytical grade)
¢ Orthophosphoric acid (analytical grade)

o Hydrochloric acid (analytical grade)

o Sodium hydroxide (analytical grade)

e Hydrogen peroxide (30%, analytical grade)

0.45 pm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following are typical
chromatographic conditions:
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Parameter Recommended Conditions

HPLC Column C18 (250 mm x 4.6 mm, 5 pm)

Mobile Phase Methanol : Water (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]

Injection Volume 20 pL

Column Temperature Ambient (25 °C)[1]

Detection Wavelength 310 nm[1]

Run Time 10 minutes

Note: These conditions can be optimized based on the specific column and system used to

achieve optimal separation and peak shape.

Preparation of Solutions

Mobile Phase Preparation: Mix methanol and water in a 70:30 ratio, filter through a 0.45 um
membrane filter, and degas for 15 minutes in an ultrasonic bath.[1]

Standard Stock Solution (1000 pg/mL): Accurately weigh 100 mg of Ceftizoxime Sodium
reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to
volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the
stock solution with the mobile phase to achieve concentrations in the desired linear range
(e.g., 1-50 pg/mL).

Sample Preparation (for dosage forms): For a formulation labeled to contain 1 g of
Ceftizoxime, dissolve the contents of the vial in 200 mL of mobile phase. Further dilute an
aliquot of this solution with the mobile phase to obtain a final concentration within the
calibration range. Filter the final solution through a 0.45 um syringe filter before injection.

System Suitability
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Before sample analysis, the chromatographic system must meet the following system suitability

criteria:
Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) <20
Theoretical Plates > 2000

Relative Standard Deviation (RSD) for replicate

injections

Quantification

Inject the standard solutions and the sample solution into the HPLC system. The concentration
of Ceftizoxime in the sample is calculated using the peak area from the chromatogram and the
calibration curve generated from the standard solutions.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability
for the intended purpose.[2] The key validation parameters are summarized below.
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Validation Parameter

Description

Acceptance Criteria

The ability to assess the

analyte unequivocally in the

The peak for Ceftizoxime

should be well-resolved from

Specificity presence of components that )
any degradation products or
may be expected to be o
excipients.
present.
The ability to obtain test results
) ) that are directly proportional to  Correlation coefficient (r?) >
Linearity ]
the concentration of the 0.999
analyte.
The closeness of the test
) % Recovery between 98.0%
Accuracy results obtained by the method
and 102.0%
to the true value.
The degree of agreement
among individual test results
o when the procedure is applied RSD < 2.0% for repeatability
Precision

repeatedly to multiple
samplings of a homogeneous

sample.

and intermediate precision.

Limit of Detection (LOD)

The lowest amount of analyte
in a sample that can be
detected but not necessarily

quantitated as an exact value.

Typically calculated as 3.3 *
(standard deviation of the
response / slope of the

calibration curve).[3]

Limit of Quantification (LOQ)

The lowest amount of analyte
in a sample that can be
quantitatively determined with
suitable precision and

accuracy.

Typically calculated as 10 *
(standard deviation of the
response / slope of the

calibration curve).[3]
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The system suitability
A measure of the method's
] ) parameters should be met,
capacity to remain unaffected
) and the assay results should
Robustness by small, but deliberate o
o ) not be significantly affected by
variations in method ) )
minor changes in flow rate,
parameters. _ N
mobile phase composition, etc.

Forced Degradation Studies (Stability-Indicating
Assay)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the
HPLC method.[4][5] These studies involve subjecting the drug substance to various stress
conditions to produce degradation products.

Protocol for Forced Degradation

Prepare a stock solution of Ceftizoxime at a concentration of 1000 pg/mL. Subject this solution
to the following stress conditions:

o Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCI. Heat at 80°C for 6
hours.[6] Neutralize with 0.1 N NaOH before injection.

o Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 80°C for
30 minutes.[6] Neutralize with 0.1 N HCI before injection.

o Oxidative Degradation: Mix equal volumes of the stock solution and 30% H20:2. Keep at
room temperature for 24 hours.

o Thermal Degradation: Heat the solid drug substance in a hot air oven at 105°C for 24 hours.
Dissolve the stressed powder in the mobile phase to the target concentration.

» Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours.
Dissolve the stressed powder in the mobile phase to the target concentration.

After exposure, dilute the stressed samples with the mobile phase to a suitable concentration
and inject them into the HPLC system. The chromatograms should show adequate separation

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://ijcrt.org/papers/IJCRT2107525.pdf
https://scispace.com/pdf/forced-degradation-studies-4k4wzjr3mo.pdf
https://www.benchchem.com/product/b193995?utm_src=pdf-body
https://japsonline.com/admin/php/uploads/4382_pdf.pdf
https://japsonline.com/admin/php/uploads/4382_pdf.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

of the Ceftizoxime peak from the peaks of any degradation products.

Data Presentation
Table 1: Summary of Chromatographic Conditions and

System Suitability Results

Parameter Value

Column C18 (250 mm x 4.6 mm, 5 pm)
Mobile Phase Methanol : Water (70:30, v/V)[1]
Flow Rate 1.0 mL/min[1]

Detection Wavelength 310 nm[1]

Retention Time of Ceftizoxime ~ 2.21 min[1]

Tailing Factor 1.2

Theoretical Plates 3500

RSD of Peak Area (n=6) 0.8%

Table 2: Linearity Data for Ceftizoxime
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Concentration (ug/mL) Peak Area
1 15234
5 76170
10 152340
20 304680
30 457020
40 609360
50 761700
Slope 15234
Intercept 50
Correlation Coefficient (r?) 0.9998

Table 3: Results of Forced Degradation Studies

. Resolution
. % Degradation of Number of . .

Stress Condition T ] (Ceftizoxime and

Ceftizoxime Degradation Peaks

nearest peak)

Acid Hydrolysis (0.1 N

18.5% 2 25
HCI, 80°C, 6h)
Base Hydrolysis (0.1
N NaOH, 80°C, 25.2% 3 2.1
30min)
Oxidative (30% H202,

15.8% 1 3.0
RT, 24h)
Thermal (105°C, 24h) 8.1% 1 2.8
Photolytic (UV light,

yte ( g 12.3% 2 2.3

24h)
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Visualizations
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Caption: HPLC Method Development and Validation Workflow.
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Caption: Key Parameters for HPLC Method Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Ceftizoxime
Quantification via HPLC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b193995#ceftizoxime-hplc-method-development-for-
quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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